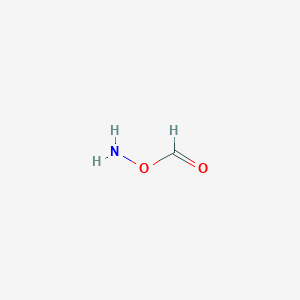
Amino Formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.
化学反应分析
Types of Reactions: Amino formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.
Reduction: It can be reduced to formic acid and ammonia under reducing conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formamide (HCONH2).
Reduction: Formic acid (HCOOH) and ammonia (NH3).
Substitution: Various substituted formates depending on the reagents used.
科学研究应用
Amino formate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Amino formate can be compared with other similar compounds, such as:
Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.
Formamide (HCONH2): A derivative of formic acid with an amide group.
Methyl Formate (HCOOCH3): An ester of formic acid and methanol.
Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.
相似化合物的比较
- Formic Acid (HCOOH)
- Formamide (HCONH2)
- Methyl Formate (HCOOCH3)
属性
分子式 |
CH3NO2 |
|---|---|
分子量 |
61.040 g/mol |
IUPAC 名称 |
amino formate |
InChI |
InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |
InChI 键 |
RQGNEYFWHWFECS-UHFFFAOYSA-N |
规范 SMILES |
C(=O)ON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
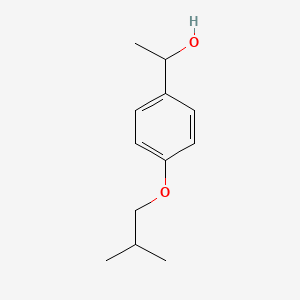

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
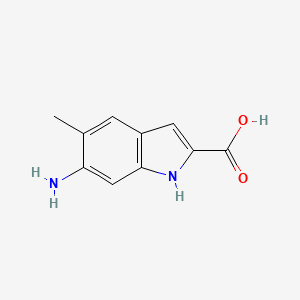
![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)
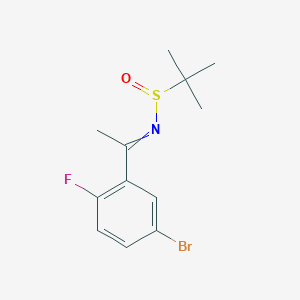
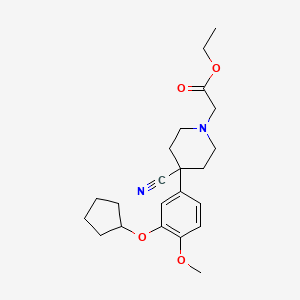
![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)
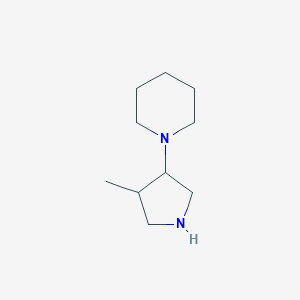
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
